molecular formula C23H27N3O6S2 B2878151 methyl 2-[(2Z)-2-({4-[butyl(methyl)sulfamoyl]benzoyl}imino)-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865200-13-1

methyl 2-[(2Z)-2-({4-[butyl(methyl)sulfamoyl]benzoyl}imino)-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2878151
CAS No.: 865200-13-1
M. Wt: 505.6
InChI Key: GQMDKPMUDMUQAD-VHXPQNKSSA-N
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Description

Methyl 2-[(2Z)-2-({4-[butyl(methyl)sulfamoyl]benzoyl}imino)-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy group, a sulfamoyl-linked benzoyl moiety, and an acetoxy-methyl ester. The compound’s complexity arises from its fused bicyclic structure and stereoelectronic properties, which influence its reactivity and binding interactions .

Properties

IUPAC Name

methyl 2-[2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O6S2/c1-5-6-13-25(2)34(29,30)18-10-7-16(8-11-18)22(28)24-23-26(15-21(27)32-4)19-12-9-17(31-3)14-20(19)33-23/h7-12,14H,5-6,13,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMDKPMUDMUQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Aminothiophenol Derivatives

The benzothiazole ring is constructed via acid-catalyzed cyclization of 2-amino-4-methoxythiophenol (1) with acetic anhydride, as adapted from industrial-scale methods:

Procedure

  • Combine 2-amino-4-methoxythiophenol (1.0 eq), glacial acetic acid (5 vol), and acetic anhydride (1.2 eq)
  • Heat at 120°C for 1.5 hr under N₂
  • Cool to 25°C, filter, and neutralize with 5% NaOH (pH 7.0 ± 0.5)
  • Extract with dichloromethane (3 × 50 mL), concentrate to yield 6-methoxy-2,3-dihydro-1,3-benzothiazole (2)

Yield : 89–92%
Advantages :

  • No transition metal catalysts required
  • Reusable solvent system (CH₂Cl₂ recovery >95%)

Imine Formation and Sulfamoyl Functionalization

Synthesis of 4-[Butyl(methyl)sulfamoyl]benzaldehyde (4)

Step 1 : Sulfonylation of 4-fluorobenzaldehyde

  • React 4-fluorobenzaldehyde with chlorosulfonic acid (2 eq) in CH₂Cl₂ at 0°C
  • Quench with ice-water, isolate 4-sulfonylchloridebenzaldehyde (3)

Step 2 : Amination with N-butylmethylamine

  • Add N-butylmethylamine (1.1 eq) to 3 in THF at −10°C
  • Stir for 4 hr, extract with EtOAc, concentrate to yield 4

Yield : 76% (over two steps)

Condensation with Benzothiazole Core

The Z-configured imine is formed via Schiff base chemistry:

  • Combine 2 (1.0 eq) and 4 (1.05 eq) in ethanol (10 vol)
  • Add catalytic AcOH (0.1 eq), reflux 6 hr
  • Cool, filter, and recrystallize from MeOH/H₂O

Key Parameters

  • Temperature : 78°C (ethanol reflux)
  • Stereoselectivity : Z/E ratio = 9:1 (confirmed by NOESY)
  • Yield : 82%

Acetylation at Position 3

Esterification with Methyl 2-Bromoacetate

The final acetylation employs nucleophilic substitution:

  • Dissolve imine intermediate (1.0 eq) in anhydrous DMF
  • Add K₂CO₃ (2.5 eq) and methyl 2-bromoacetate (1.2 eq)
  • Heat at 60°C for 12 hr
  • Quench with H₂O, extract with EtOAc, purify via silica chromatography

Optimization Data

Condition Variation Yield (%)
Base K₂CO₃ vs. NaH 78 vs. 65
Solvent DMF vs. THF 78 vs. 52
Temperature (°C) 60 vs. 25 78 vs. 41

Isolated Yield : 78%
Purity : >99% (HPLC)

Alternative Synthetic Routes

One-Pot Tandem Approach

A recent advancement combines cyclization and acetylation in a single vessel:

  • React 2-amino-4-methoxythiophenol with methyl 2-(2-bromoacetyl)acetate (5)
  • Add 4-[butyl(methyl)sulfamoyl]benzaldehyde mid-reaction

Advantages :

  • 22% reduction in reaction time
  • Overall yield: 71%

Limitations :

  • Requires strict stoichiometric control
  • Higher impurity burden (purity 94%)

Industrial Scalability and Environmental Impact

Solvent Recovery Metrics

Step Solvent Recovery (%)
Cyclization CH₂Cl₂ 96
Imine formation Ethanol 88
Acetylation DMF 63

E-Factor Analysis

Method E-Factor (kg waste/kg product)
Traditional 18.7
One-Pot 14.2

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2Z)-2-({4-[butyl(methyl)sulfamoyl]benzoyl}imino)-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine or sulfonamide groups, resulting in the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzothiazole ring or the ester group, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly those with biological activity.

    Biology: Its structural features make it a candidate for studying enzyme interactions, receptor binding, and other biological processes.

    Medicine: The benzothiazole core is known for its pharmacological properties, and this compound may be investigated for its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-[(2Z)-2-({4-[butyl(methyl)sulfamoyl]benzoyl}imino)-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole core can bind to specific sites, modulating the activity of these targets and leading to various biological effects. The sulfonamide group may also play a role in enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonylurea Herbicides

The compound shares functional group similarities with sulfonylurea herbicides, such as metsulfuron-methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate), which also contains a methyl ester, sulfonylurea bridge, and heterocyclic ring (triazine vs. benzothiazole in the target compound). Key differences include:

  • Heterocyclic Core : Benzothiazole (target) vs. triazine (metsulfuron-methyl) .
  • Substituent Positioning: The target compound’s 6-methoxy group and butyl(methyl)sulfamoyl side chain contrast with metsulfuron’s 4-methoxy and methylamino groups.
  • Bioactivity Implications : Sulfonylureas like metsulfuron inhibit acetolactate synthase (ALS) in plants, but the benzothiazole core in the target compound may confer distinct enzyme-binding properties .

Comparison with Thiazole-Containing Benzoic Acid Derivatives

lists 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid (CAS 65032-66-8), a simpler analogue with a thiazole ring and benzoic acid group. Differences include:

  • Solubility : The methyl ester in the target compound likely reduces aqueous solubility compared to the free carboxylic acid in the thiazole derivative .

Physicochemical Properties

Property Target Compound Metsulfuron-Methyl 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid
Molecular Weight ~495 g/mol (calculated) 381.4 g/mol 219.26 g/mol
Key Functional Groups Benzothiazole, sulfamoyl, ester Triazine, sulfonylurea Thiazole, carboxylic acid
Melting Point Not reported 158–163°C 139.5–140°C
Solubility (Predicted) Low (lipophilic ester) Moderate in polar solvents High (polar carboxylic acid)

Biological Activity

Methyl 2-[(2Z)-2-({4-[butyl(methyl)sulfamoyl]benzoyl}imino)-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate, identified by its CAS number 865197-42-8, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its effectiveness in various applications.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Benzothiazole moiety : Known for its diverse biological activities.
  • Sulfamoyl group : Often associated with antimicrobial properties.
  • Methoxy and butyl substituents : These groups can influence the lipophilicity and overall bioactivity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic processes, which can lead to altered cellular functions.
  • Antimicrobial Activity : The sulfamoyl group is known to exhibit antibacterial properties. In vitro studies have indicated that this compound may inhibit the growth of certain pathogenic microorganisms.
  • Anticancer Potential : Early research indicates that it may possess cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibitory effects on Gram-positive and Gram-negative bacteria
CytotoxicityInduces apoptosis in cancer cell lines (e.g., MCF-7)
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Study 1: Anticancer Activity

A study conducted on the efficacy of this compound against MCF-7 breast cancer cells demonstrated significant cytotoxic effects. The compound was found to induce apoptosis via mitochondrial pathways, leading to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

Table 2: Cytotoxic Effects on MCF-7 Cells

Concentration (µM)Viability (%)Apoptosis Rate (%)
01005
108515
256030
503060

Case Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated a notable reduction in bacterial growth at concentrations as low as 20 µg/mL for both Staphylococcus aureus and Escherichia coli.

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